Novel Synthesis Routes for 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol
Novel Synthesis Routes for 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol
An In-Depth Technical Guide
Abstract: The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine and exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of robust and novel synthetic strategies for 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol, a key intermediate for drug discovery and development. We will dissect the synthesis from its foundational precursors to the final target molecule, emphasizing the chemical rationale behind methodological choices, providing detailed experimental protocols, and comparing alternative routes to empower researchers in their synthetic endeavors.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic approach to the target thiol (1) begins with the disconnection of the C4-thiol bond. This reveals the critical precursor, 4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (2). The chloro group at the 4-position is an excellent electrophilic site for nucleophilic substitution, making it an ideal intermediate. This chloro-derivative (2) is readily synthesized from the corresponding thieno[2,3-d]pyrimidin-4(3H)-one (3). The pyrimidinone ring of (3) can be constructed from a suitably functionalized 2-aminothiophene derivative, specifically 2-amino-4-(4-chlorophenyl)thiophene-3-carbonitrile (4). This key thiophene intermediate is most efficiently assembled via the well-established Gewald multicomponent reaction.
This strategy forms the basis of our forward synthesis, which can be logically divided into four key stages:
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Stage 1: Synthesis of the 2-Aminothiophene Core via the Gewald Reaction.
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Stage 2: Cyclization to the Thieno[2,3-d]pyrimidin-4(3H)-one Scaffold.
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Stage 3: Activation via Chlorination to the 4-Chloro Intermediate.
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Stage 4: Final Thiolation to Yield the Target Compound.
Caption: Workflow for the Gewald multicomponent synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile (4)
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To a 250 mL round-bottom flask, add 4-chloroacetophenone (15.45 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (80 mL).
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Add morpholine (8.7 mL, 0.1 mol) dropwise to the stirred suspension.
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Heat the mixture to reflux (approximately 78°C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
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Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.
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The crude product can be purified by recrystallization from ethanol or an ethanol/DMF mixture to yield the title compound as a yellow solid.
Stage 2: Cyclization to the Thieno[2,3-d]pyrimidin-4(3H)-one
With the 2-aminothiophene precursor in hand, the next step is to construct the fused pyrimidine ring. A common and straightforward method is to heat the aminonitrile with an excess of formamide. [4] Mechanism & Rationale: The reaction is a cyclocondensation. The formamide acts as the source for the additional carbon and nitrogen atoms needed to form the pyrimidine ring. The amino group of the thiophene attacks the carbonyl carbon of formamide, and after a series of condensation and elimination steps, the six-membered pyrimidine ring is formed. Using a high boiling point solvent like formamide allows the reaction to be driven to completion at elevated temperatures.
Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one (3)
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In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the 2-amino-4-(4-chlorophenyl)thiophene-3-carbonitrile (4) (23.47 g, 0.1 mol) in formamide (50 mL).
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Heat the mixture to reflux (approximately 180-190°C) and maintain for 4-6 hours.
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Cool the reaction mixture to room temperature, which will cause the product to precipitate.
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Pour the mixture into ice-water (200 mL) to ensure complete precipitation.
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Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
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Dry the product in a vacuum oven at 80°C to afford the pyrimidinone as an off-white solid.
Stage 3: Activation via Chlorination
The hydroxyl group of the pyrimidinone (in its tautomeric form) is a poor leaving group. To facilitate the final nucleophilic substitution, it must be converted into a better leaving group. The most effective method is chlorination to form the 4-chloro derivative using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). [4][5][6] Mechanism & Rationale: POCl₃ is a powerful chlorinating and dehydrating agent. It reacts with the amide oxygen of the pyrimidinone, converting it into a highly electrophilic phosphonate ester intermediate. A chloride ion then attacks the C4 position, displacing the phosphate group and yielding the desired 4-chloro product. A small amount of a tertiary amine base like N,N-dimethylaniline or DIEA is often added to catalyze the reaction and neutralize the HCl byproduct.
Experimental Protocol: Synthesis of 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (2)
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Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.
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In a 100 mL flask, suspend the 5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one (3) (26.27 g, 0.1 mol) in phosphoryl chloride (50 mL).
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Add N,N-dimethylaniline (2.5 mL) dropwise while stirring.
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Heat the mixture to reflux (approximately 110°C) for 4 hours. The suspension should gradually become a clear solution.
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After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.
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A solid will precipitate. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
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Collect the solid by vacuum filtration, wash extensively with water until the filtrate is neutral, and dry under vacuum.
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The crude product can be purified by recrystallization from a suitable solvent like acetone or chloroform.
Stage 4: Novel Thiolation Routes to the Final Product
The conversion of the 4-chloro intermediate to the 4-thiol is the final and critical step. This nucleophilic aromatic substitution can be achieved through several reliable methods. We present two highly effective routes.
Route A: Direct Thiolation with Sodium Hydrosulfide (NaSH)
This is a direct and atom-economical approach. NaSH is a strong nucleophile that readily displaces the chloride at the C4 position.
Rationale: The reaction is typically run in a polar aprotic solvent like DMF or a protic solvent like ethanol to facilitate the dissolution of the reagents and promote the SNAr reaction. The reaction proceeds quickly under mild heating.
Route B: Thiolation via Thiourea Intermediate
This classic two-step, one-pot method involves the formation of a stable isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the thiol.
Rationale: This route is often preferred when the direct use of NaSH might lead to side reactions or if the thiol product is sensitive to the reaction conditions. Thiourea is an excellent, non-volatile sulfur nucleophile. The subsequent hydrolysis with a base like NaOH or KOH is a clean and high-yielding transformation.
| Feature | Route A (Direct with NaSH) | Route B (via Thiourea) |
| Key Reagents | Sodium Hydrosulfide (NaSH) | Thiourea, Sodium Hydroxide (NaOH) |
| Solvent | Ethanol or DMF | Ethanol |
| Reaction Time | 2-4 hours | 4-6 hours (total) |
| Yield (Typical) | 80-90% | 85-95% |
| Advantages | Fewer steps, atom-economical. | Milder conditions, avoids odorous NaSH. |
| Disadvantages | NaSH is hygroscopic and can be odorous. | Two-step process, slightly longer. |
Experimental Protocols
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In a 250 mL flask, dissolve 4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (2) (2.81 g, 0.01 mol) in ethanol (100 mL).
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Add a solution of sodium hydrosulfide hydrate (NaSH·xH₂O) (1.12 g, approx. 0.02 mol) in water (10 mL).
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Heat the mixture to reflux for 3 hours. Monitor the reaction by TLC.
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After cooling, pour the reaction mixture into ice-water (200 mL) and acidify with dilute hydrochloric acid (2M HCl) to a pH of ~5-6.
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The target thiol will precipitate. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol (1).
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In a 250 mL flask, dissolve 4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (2) (2.81 g, 0.01 mol) and thiourea (0.84 g, 0.011 mol) in ethanol (100 mL).
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Heat the mixture to reflux for 3 hours. A precipitate of the isothiouronium salt may form.
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After cooling slightly, add a solution of sodium hydroxide (1.6 g, 0.04 mol) in water (20 mL).
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Heat the mixture back to reflux for an additional 2 hours to effect hydrolysis.
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Cool the clear solution to room temperature and pour it into ice-water (200 mL).
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Acidify with dilute hydrochloric acid (2M HCl) to a pH of ~5-6 to precipitate the product.
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Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the final product (1).
Caption: Comparative workflow of the final thiolation step.
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